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Compound Name:
3-Iodo-4-(trifluoromethoxy)benzoic

acid

Cat. No.: B1388045 Get Quote

An In-Depth Technical Guide to 3-Iodo-4-(trifluoromethoxy)benzoic acid: A Keystone

Building Block in Modern Medicinal Chemistry

Introduction
In the landscape of drug discovery and development, the strategic design of molecular

scaffolds is paramount to achieving desired therapeutic outcomes. The selection of versatile

chemical building blocks that allow for predictable and efficient elaboration into diverse

compound libraries is a cornerstone of modern medicinal chemistry. 3-Iodo-4-
(trifluoromethoxy)benzoic acid has emerged as a compound of significant interest for

researchers and drug development professionals. Its unique trifunctional architecture—

comprising a carboxylic acid, an iodo group, and a trifluoromethoxy moiety—offers a powerful

toolkit for the synthesis of complex molecular entities.

This guide provides a comprehensive technical overview of 3-Iodo-4-
(trifluoromethoxy)benzoic acid, detailing its physicochemical properties, synthesis, and

reactivity. It further explores its critical applications as a synthetic intermediate and provides

field-proven experimental protocols for its utilization in key chemical transformations,

underscoring its value in the generation of novel therapeutic agents.

Physicochemical and Structural Properties
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3-Iodo-4-(trifluoromethoxy)benzoic acid is a polysubstituted aromatic compound whose

utility is derived directly from its distinct structural features. The molecular weight and other key

identifiers are crucial for experimental design and regulatory documentation.

Table 1: Core Physicochemical Properties of 3-Iodo-4-(trifluoromethoxy)benzoic acid

Property Value Source(s)

Molecular Weight 332.02 g/mol [1]

Molecular Formula C₈H₄F₃IO₃ [1]

CAS Number 1110709-70-0 [1][2][3]

Canonical SMILES
C1=CC(=C(C=C1C(=O)O)I)OC

(F)(F)F
[4]

InChIKey
HDYICWVGSFIFDM-

UHFFFAOYSA-N
[4]

Storage Conditions
2-8°C, sealed in dry, dark

place
[1]

Heavy Atom Count 15 [5]

The strategic placement of the three functional groups dictates the molecule's reactivity profile,

which will be explored in the following sections.

Synthesis and Chemical Reactivity
Proposed Synthesis
While specific literature detailing the synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid is

not broadly published, a reliable synthetic route can be proposed based on well-established

organohalogen chemistry. The most chemically sound approach involves a Sandmeyer-type

reaction starting from the corresponding aniline precursor, 3-amino-4-(trifluoromethoxy)benzoic

acid.

This procedure is analogous to the synthesis of structurally similar compounds, such as 4-iodo-

3-(trifluoromethyl)benzoic acid.[6] The process involves the diazotization of the primary amine
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with sodium nitrite in an acidic medium to form a diazonium salt, which is subsequently treated

with potassium iodide to introduce the iodo group onto the aromatic ring.

Core Reactivity and Mechanistic Insights
The synthetic value of 3-Iodo-4-(trifluoromethoxy)benzoic acid lies in the orthogonal

reactivity of its functional groups. This allows for sequential, chemoselective modifications.

Carboxylic Acid Group: The -COOH group is a versatile handle for forming stable amide or

ester linkages. This is the primary site for coupling with amines or alcohols to extend the

molecular framework, a fundamental reaction in the synthesis of many active pharmaceutical

ingredients (APIs).

Iodo Group: The carbon-iodine bond is the most reactive site for transition metal-catalyzed

cross-coupling reactions. Its relatively low bond strength and good leaving group ability make

it ideal for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-

Hartwig aminations. This allows for the precise and efficient formation of carbon-carbon and

carbon-nitrogen bonds.

Trifluoromethoxy Group (-OCF₃): This group is generally inert to common reaction

conditions, functioning as a critical modulator of physicochemical properties. From an

electronic standpoint, it is strongly electron-withdrawing, which can influence the reactivity of

the aromatic ring. More importantly, it significantly increases lipophilicity and can enhance

metabolic stability by blocking potential sites of oxidative metabolism, thereby improving a

drug candidate's pharmacokinetic profile.

Caption: Reactivity map of 3-Iodo-4-(trifluoromethoxy)benzoic acid.

Applications in Drug Discovery
The trifluoromethoxy group (-OCF₃) is a highly valued substituent in medicinal chemistry, often

considered a "super-stable" bioisostere of other functional groups. Its incorporation can lead to

enhanced bioavailability and improved metabolic profiles. 3-Iodo-4-(trifluoromethoxy)benzoic
acid serves as a key starting material for introducing this beneficial moiety into complex drug

candidates, particularly in the development of kinase inhibitors for oncology. The ability to

perform a Suzuki coupling at the iodo position to add a second aromatic system, followed by an
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amide coupling at the carboxylic acid, provides a robust strategy for building molecules that

can effectively target the ATP-binding sites of kinases.

Experimental Protocols
The following protocols are detailed, self-validating methodologies for common and powerful

transformations utilizing 3-Iodo-4-(trifluoromethoxy)benzoic acid. These are based on

established procedures for structurally analogous compounds and serve as a reliable starting

point for synthesis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura
Coupling
This protocol describes the formation of a C-C bond between 3-Iodo-4-
(trifluoromethoxy)benzoic acid and an arylboronic acid.

Materials:

3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., Na₂CO₃, 2.0 eq)

Solvent: 4:1 mixture of 1,4-Dioxane and Water

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq), the arylboronic

acid (1.2 eq), and sodium carbonate (2.0 eq).
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Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15

minutes.

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water

solvent mixture to achieve a concentration of approximately 0.1 M with respect to the starting

iodide. Continue purging the solution for another 10 minutes. Finally, add the palladium

catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the

starting material typically occurs within 4-12 hours.

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate

and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to ensure the carboxylic acid is

protonated.

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Final Purification: Purify the crude product by flash column chromatography on silica gel to

yield the desired biaryl product. Characterize by ¹H NMR and HRMS.
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Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
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Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol details the formation of an amide bond with a primary or secondary amine.

Materials:

3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq)

Amine (primary or secondary, 1.1 eq)

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

HOBt (Hydroxybenzotriazole, 1.2 eq)

Base (e.g., DIPEA or Et₃N, 2.5 eq)

Anhydrous solvent (e.g., DCM or DMF)

Standard glassware

Step-by-Step Methodology:

Reaction Setup: Dissolve 3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq), the desired

amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a

nitrogen atmosphere.

Cooling: Cool the stirred solution to 0°C using an ice bath.

Reagent Addition: Add the base (e.g., DIPEA, 2.5 eq) to the mixture, followed by the portion-

wise addition of EDC·HCl (1.2 eq).

Reaction Execution: Remove the ice bath and allow the reaction to warm to room

temperature. Stir for 12-24 hours.

Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS for the consumption of

the limiting carboxylic acid starting material.

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M

HCl, saturated aqueous NaHCO₃, and finally with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Final Purification: Purify the crude amide product using flash column chromatography on

silica gel. Characterize by ¹H NMR and HRMS.

Safety and Handling
As a laboratory chemical, 3-Iodo-4-(trifluoromethoxy)benzoic acid requires careful handling.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data

from structurally similar compounds, such as 4-(trifluoromethoxy)benzoic acid, provides

essential guidance.[7]

Hazard Identification: Expected to cause skin irritation and serious eye irritation. May cause

respiratory irritation if inhaled as a dust.

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and

nitrile gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust. Avoid contact with skin and eyes.[7]

Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended.

[1][7]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
3-Iodo-4-(trifluoromethoxy)benzoic acid stands out as a high-value, versatile building block

for advanced organic synthesis. Its trifunctional nature provides a robust platform for creating

molecular diversity through reliable and well-understood chemical transformations. The ability

to perform sequential C-C or C-N bond formations via its iodo group and amide/ester bond

formations via its carboxylic acid makes it an indispensable tool for medicinal chemists.

Furthermore, the presence of the trifluoromethoxy group offers a strategic advantage for

enhancing the pharmacokinetic properties of target molecules. The protocols and data
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presented in this guide affirm its utility and provide a solid foundation for its application in

research and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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